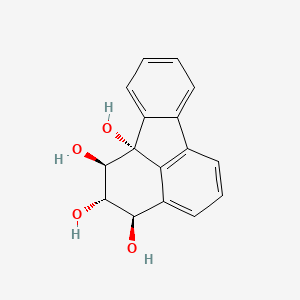
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic ring formation: Starting from simpler aromatic compounds, the formation of the polycyclic structure can be achieved through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Stereoselective synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch reactors: For precise control over reaction conditions and stereochemistry.
Continuous flow reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of aromatic rings or hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of advanced materials or as a catalyst.
作用機序
The mechanism by which 1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- exerts its effects involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
類似化合物との比較
Similar Compounds
Fluoranthene: A simpler PAH with fewer hydroxyl groups.
Phenanthrene: Another PAH with a different ring structure.
Chrysene: A PAH with a similar number of rings but different substitution patterns.
Uniqueness
1,2,3,10b(1H)-Fluoranthenetetrol, 2,3-dihydro-, (1alpha,2beta,3alpha,10bbeta)- is unique due to its specific stereochemistry and hydroxylation pattern, which may confer distinct chemical and biological properties compared to other PAHs.
特性
CAS番号 |
143289-14-9 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC名 |
(1R,2S,3R,10bR)-2,3-dihydro-1H-fluoranthene-1,2,3,10b-tetrol |
InChI |
InChI=1S/C16H14O4/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(20,12(9)10)15(19)14(13)18/h1-7,13-15,17-20H/t13-,14+,15-,16-/m1/s1 |
InChIキー |
KEHBEOOYFBDGRQ-QKPAOTATSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=C4[C@]2([C@@H]([C@H]([C@@H](C4=CC=C3)O)O)O)O |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C2(C(C(C(C4=CC=C3)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)



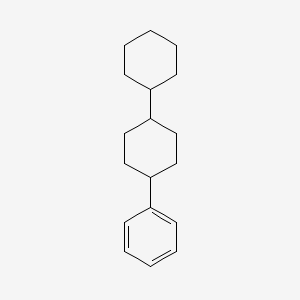
![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
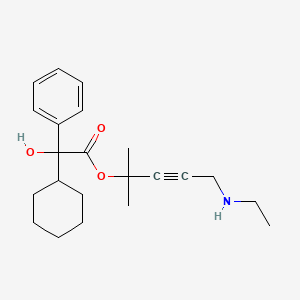
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)

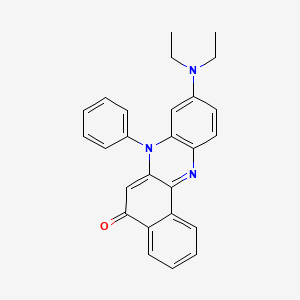
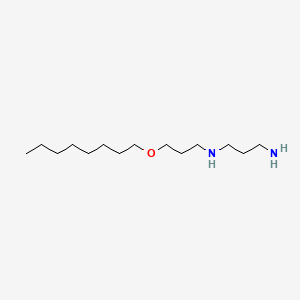

![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
